1-(L-Prolyl)-3-(fluoromethyl)piperidine
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Overview
Description
1-(L-Prolyl)-3-(fluoromethyl)piperidine is a synthetic organic compound that combines the structural features of L-proline and piperidine with a fluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(L-Prolyl)-3-(fluoromethyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with L-proline and piperidine as the primary starting materials.
Coupling Reaction: The L-proline derivative is then coupled with the fluoromethylated piperidine under appropriate conditions, often involving the use of coupling reagents like carbodiimides.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(L-Prolyl)-3-(fluoromethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-(L-Prolyl)-3-(fluoromethyl)piperidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly in the development of neuroprotective agents and enzyme inhibitors.
Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, including peptides and macrocycles.
Biological Studies: The compound is used in studies related to enzyme activity and protein-ligand interactions.
Industrial Applications: It is explored for its potential use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(L-Prolyl)-3-(fluoromethyl)piperidine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in various biological pathways.
Pathways Involved: It can modulate pathways related to neurotransmission, enzyme inhibition, or protein-protein interactions.
Comparison with Similar Compounds
1-(L-Prolyl)-3-(fluoromethyl)piperidine can be compared with other similar compounds:
Similar Compounds:
Uniqueness: The presence of the fluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets.
Properties
Molecular Formula |
C11H19FN2O |
---|---|
Molecular Weight |
214.28 g/mol |
IUPAC Name |
[3-(fluoromethyl)piperidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone |
InChI |
InChI=1S/C11H19FN2O/c12-7-9-3-2-6-14(8-9)11(15)10-4-1-5-13-10/h9-10,13H,1-8H2/t9?,10-/m0/s1 |
InChI Key |
KBSGWAWYGIIJHZ-AXDSSHIGSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N2CCCC(C2)CF |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCCC(C2)CF |
Origin of Product |
United States |
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